molecular formula C9H21N3 B7859637 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7859637
M. Wt: 171.28 g/mol
InChI Key: XVBJGTLWOWQTOZ-UHFFFAOYSA-N
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Description

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a dimethylaminomethyl group attached to the second position of the ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions of amino acids or their derivatives.

  • Introduction of Dimethylaminomethyl Group: The dimethylaminomethyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.

  • Attachment of Ethylamine: The ethylamine group is added through amination reactions, where an amine group is introduced to the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers and the environment.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrrolidinone derivatives.

  • Reduction Products: Reduction can produce amines with reduced functional groups.

  • Substitution Products: Substitution reactions can yield various substituted pyrrolidines and amines.

Scientific Research Applications

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulate enzyme activity, or interfere with signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol: This compound differs by having an ethanol group instead of an ethylamine group.

  • N-Methylpyrrolidine: This compound has a simpler structure with a single methyl group attached to the pyrrolidine ring.

  • Pyrrolidine derivatives: Various other pyrrolidine derivatives with different substituents and functional groups.

Properties

IUPAC Name

2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)8-9-4-3-6-12(9)7-5-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBJGTLWOWQTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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